3,4,5,7-TETRA-O-ACETYL-2,6-ANHYDRO-D-LYXO-HEPT-2-ENONITRILE 3,4,5,7-TETRA-O-ACETYL-2,6-ANHYDRO-D-LYXO-HEPT-2-ENONITRILE
Brand Name: Vulcanchem
CAS No.: 120085-67-8
VCID: VC0056087
InChI: InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H17NO9
Molecular Weight: 355.3 g/mol

3,4,5,7-TETRA-O-ACETYL-2,6-ANHYDRO-D-LYXO-HEPT-2-ENONITRILE

CAS No.: 120085-67-8

Main Products

VCID: VC0056087

Molecular Formula: C15H17NO9

Molecular Weight: 355.3 g/mol

3,4,5,7-TETRA-O-ACETYL-2,6-ANHYDRO-D-LYXO-HEPT-2-ENONITRILE - 120085-67-8

CAS No. 120085-67-8
Product Name 3,4,5,7-TETRA-O-ACETYL-2,6-ANHYDRO-D-LYXO-HEPT-2-ENONITRILE
Molecular Formula C15H17NO9
Molecular Weight 355.3 g/mol
IUPAC Name [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1
Standard InChIKey BIQBNECJLXVDNJ-VHDGCEQUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
PubChem Compound 2728907
Last Modified Nov 11 2021
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